ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate
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Description
Ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H22N6O4S and its molecular weight is 466.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with copper ions . The compound’s structure suggests potential interactions with proteins or enzymes that have affinity for pyrazine and thiazole moieties.
Mode of Action
It’s known that the compound can form complexes with copper ions . The deprotonation of the amidic nitrogen atoms in the compound allows it to hold copper ions in a linear fashion . This interaction could potentially alter the function of target proteins or enzymes.
Biochemical Pathways
Based on the compound’s potential interaction with copper ions , it may influence copper-dependent biochemical pathways. Copper is a key element in many physiological processes, including energy production, iron metabolism, connective tissue formation, and neurotransmission.
Properties
IUPAC Name |
ethyl 2-[[2-[2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4S/c1-2-32-21(31)14-5-3-4-6-15(14)25-19(29)13-28-10-7-16-18(12-28)33-22(26-16)27-20(30)17-11-23-8-9-24-17/h3-6,8-9,11H,2,7,10,12-13H2,1H3,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXRLSAUCBLSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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